Ethyl 4-chlorothiophene-2-carboxylate

説明

Overview and Significance

Ethyl 4-chlorothiophene-2-carboxylate occupies a prominent position within the broader category of halogenated thiophene derivatives, representing a class of compounds that have gained substantial recognition for their synthetic utility and biological activity potential. The compound's significance stems from its dual functionality, combining the electron-withdrawing properties of the chlorine substituent with the reactive nature of the ethyl ester group, creating a molecular framework that serves as a versatile building block in organic synthesis.

The chemical structure of this compound features a five-membered thiophene ring with strategic substitution patterns that confer unique reactivity profiles. The chlorine atom positioned at the 4-position of the thiophene ring significantly influences the electronic distribution within the aromatic system, while the ethyl carboxylate group at the 2-position provides opportunities for further chemical transformations. This combination of structural features has made the compound particularly valuable in the synthesis of pharmaceutical intermediates and agrochemical precursors.

Research investigations have consistently highlighted the compound's role as a crucial intermediate in the development of more complex heterocyclic systems. The strategic positioning of functional groups allows for selective chemical modifications that can lead to the formation of various bioactive compounds. Studies have demonstrated that derivatives of this compound exhibit potential biological activities, making it an important starting material for medicinal chemistry applications.

The industrial significance of this compound extends beyond academic research, with commercial applications in the pharmaceutical and agrochemical industries. Manufacturing processes have been optimized to produce this compound with high purity levels, typically exceeding 95 percent, ensuring its suitability for demanding synthetic applications. The compound's stability under standard storage conditions and its compatibility with various reaction conditions further enhance its practical utility in industrial settings.

Historical Context and Discovery

The development of this compound synthesis emerged from broader research efforts focused on thiophene chemistry during the mid-to-late twentieth century. While specific discovery details for this particular compound remain limited in the available literature, its development can be traced to systematic investigations of halogenated thiophene derivatives that began gaining momentum in organic chemistry research laboratories worldwide.

The foundational work on thiophene carboxylate esters established the groundwork for the subsequent development of chlorinated variants. Early research demonstrated that esterification reactions could be effectively applied to thiophene carboxylic acids, leading to the development of various alkyl ester derivatives. The introduction of halogen substituents, particularly chlorine, represented a significant advancement in the field, as these modifications provided enhanced reactivity and selectivity in subsequent chemical transformations.

Synthetic methodologies for producing this compound have evolved considerably since their initial development. Early approaches relied on multi-step procedures that often involved harsh reaction conditions and limited yields. However, advances in synthetic organic chemistry have led to more efficient preparation methods, including direct esterification techniques and improved chlorination procedures that enhance overall synthetic efficiency.

The compound's emergence as a commercially viable product coincided with growing interest in thiophene-based pharmaceuticals and agrochemicals. Research publications from the 1970s and beyond began documenting various applications of chlorinated thiophene derivatives, establishing the scientific foundation for their continued development and commercialization. The systematic study of structure-activity relationships in thiophene compounds contributed to the recognition of this compound as a valuable synthetic intermediate.

Contemporary research continues to build upon these historical foundations, with ongoing investigations exploring new synthetic applications and potential biological activities. The compound's established position in organic synthesis reflects decades of accumulated research knowledge and practical experience in handling and utilizing thiophene-based chemical intermediates.

Nomenclature and Structural Classification

This compound follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry, reflecting its structural composition and functional group arrangements. The compound name clearly indicates the presence of an ethyl ester group attached to the carboxylic acid functionality at position 2 of the thiophene ring, with a chlorine substituent located at position 4 of the same aromatic system.

The systematic classification of this compound places it within multiple chemical categories based on its structural features and functional groups. As a member of the thiophene family, it belongs to the broader class of five-membered heterocyclic aromatic compounds containing sulfur. The presence of the chlorine substituent classifies it as a halogenated heterocycle, while the ethyl ester functionality categorizes it as a carboxylate ester derivative.

The structural classification of this compound encompasses several important chemical categories that define its reactivity and potential applications. The thiophene core structure provides aromatic stability while maintaining sufficient reactivity for substitution reactions. The electron-withdrawing nature of both the chlorine substituent and the ester carbonyl group creates a unique electronic environment that influences the compound's chemical behavior.

Alternative nomenclature systems and synonyms for this compound exist within chemical databases and literature sources. These variations often reflect historical naming conventions or simplified descriptive terms used in specific research contexts. Understanding these nomenclature variations is essential for comprehensive literature searches and accurate chemical identification in research applications.

The stereochemical considerations for this compound are relatively straightforward due to the planar nature of the thiophene ring system and the absence of chiral centers. The compound exists as a single structural isomer with well-defined substitution patterns that can be unambiguously characterized using standard analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry.

| Structural Feature | Classification | Significance |

|---|---|---|

| Thiophene Ring | Five-membered heterocyclic aromatic | Provides chemical stability and reactivity |

| Chlorine Substituent | Halogen at position 4 | Electron-withdrawing, affects reactivity |

| Ethyl Ester Group | Carboxylate ester at position 2 | Reactive site for chemical transformations |

| Molecular Framework | Substituted thiophene derivative | Enables diverse synthetic applications |

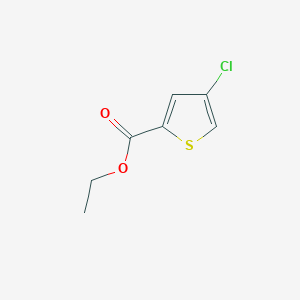

Structure

2D Structure

特性

IUPAC Name |

ethyl 4-chlorothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2S/c1-2-10-7(9)6-3-5(8)4-11-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNCQITXKARPTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CS1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70484934 | |

| Record name | Ethyl 4-chlorothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70484934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59614-94-7 | |

| Record name | Ethyl 4-chlorothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70484934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chlorothiophene-2-carboxylate typically involves the chlorination of thiophene followed by esterification. One common method includes the reaction of thiophene with phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 4-position. This is followed by the esterification of the resulting 4-chlorothiophene-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

化学反応の分析

Types of Reactions: Ethyl 4-chlorothiophene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the thiophene ring.

Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products:

- Substitution reactions yield various substituted thiophene derivatives.

- Oxidation can produce thiophene dioxides.

- Coupling reactions result in biaryl compounds .

科学的研究の応用

Ethyl 4-chlorothiophene-2-carboxylate has diverse applications in scientific research:

作用機序

The mechanism of action of ethyl 4-chlorothiophene-2-carboxylate depends on its specific application. In biological systems, thiophene derivatives can interact with various molecular targets, including enzymes and receptors, to exert their effects. For example, they may inhibit microbial growth by interfering with essential metabolic pathways or exhibit anticancer activity by inducing apoptosis in cancer cells .

類似化合物との比較

- Ethyl 3-chlorothiophene-2-carboxylate

- Ethyl 2-amino-4-phenylthiophene-3-carboxylate

- Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate

Comparison: Ethyl 4-chlorothiophene-2-carboxylate is unique due to the specific positioning of the chlorine atom and the ethyl ester group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different substitution patterns and reactivity profiles, making it valuable for specific synthetic and research applications .

生物活性

Ethyl 4-chlorothiophene-2-carboxylate is a member of the thiophene family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Overview of Thiophene Derivatives

Thiophene derivatives are known for their significant biological activities, including:

- Anticancer : Inhibition of cancer cell proliferation.

- Anti-inflammatory : Reducing inflammation through various biochemical pathways.

- Antimicrobial : Exhibiting activity against a range of pathogens.

- Antihypertensive : Lowering blood pressure by modulating vascular responses.

- Anti-atherosclerotic : Preventing the formation of plaques in arteries.

The presence of chlorine in this compound is believed to enhance its biological activity by influencing its interaction with biological targets, potentially increasing its efficacy in therapeutic applications .

Target of Action

This compound acts on various molecular targets, which may include:

- Kinase Inhibition : Similar compounds have shown inhibition of polo-like kinase 1 (Plk1), a critical regulator in cell cycle progression .

- Enzyme Inhibition : Thiophene derivatives have been reported to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes .

Mode of Action

The compound's mode of action can be summarized as follows:

- Cell Cycle Disruption : By inhibiting specific kinases, it can disrupt the normal cell cycle, leading to apoptosis in cancer cells.

- Inflammatory Pathway Modulation : It may reduce the production of pro-inflammatory cytokines and inhibit mast cell degranulation, thereby alleviating inflammation .

- Antimicrobial Activity : The compound has shown potential in disrupting bacterial cell walls or inhibiting essential bacterial enzymes .

Anticancer Activity

A study evaluating various thiophene derivatives demonstrated that this compound exhibited significant cytotoxic effects against several cancer cell lines. For instance, it was found to have an IC50 value comparable to known anticancer agents, indicating its potential as a therapeutic candidate .

Anti-inflammatory Properties

In vitro assays have shown that this compound can significantly inhibit the activity of COX enzymes, leading to reduced levels of inflammatory mediators. For example, it demonstrated an IC50 value of 29.2 µM against the 5-lipoxygenase enzyme, highlighting its anti-inflammatory potential .

Antimicrobial Effects

Research has also indicated that this compound possesses antimicrobial properties. It has been tested against both Gram-positive and Gram-negative bacteria, showing promising results that warrant further investigation into its use as an antibacterial agent .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Ethyl 4-chlorothiophene-2-carboxylate, and how can reaction efficiency be monitored?

- Methodological Answer : The compound is typically synthesized via Michael addition reactions. For example, refluxing chalcone derivatives with ethyl acetoacetate in ethanol using NaOH as a base (e.g., 10% NaOH in ethanol, 8-hour reflux) yields cyclohexenone intermediates, which can be further functionalized . Reaction efficiency is monitored via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to track intermediate formation. Yield optimization involves adjusting solvent polarity, temperature, and catalyst loading. Detailed protocols for replicating syntheses should include characterization data (melting points, Rf values) and spectroscopic validation .

Q. How is this compound characterized using spectroscopic and crystallographic techniques?

- Methodological Answer :

- Spectroscopy : H and C NMR identify functional groups and confirm substitution patterns. For instance, the ester carbonyl (C=O) appears at ~165–170 ppm in C NMR, while aromatic protons resonate between 6.5–8.0 ppm in H NMR .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines structural parameters (bond lengths, angles) and resolves disorder in aromatic/cyclohexenone rings. SHELX software is critical for handling high-resolution data and modeling anisotropic displacement parameters .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of this compound in substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps, Fukui indices) to identify nucleophilic/electrophilic sites. For example, the chlorothiophene ring’s electron-withdrawing effect lowers LUMO energy, favoring nucleophilic attack at the 4-position. Software like Gaussian or ORCA optimizes molecular geometries using B3LYP/6-31G(d) basis sets, while NBO analysis quantifies charge distribution .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

- Methodological Answer : Discrepancies in unit cell parameters or disorder modeling (e.g., split occupancies in cyclohexenone rings) are addressed by:

- Re-refining data with SHELXL’s PART instruction to model partial occupancies .

- Comparing multiple datasets to identify systematic errors (e.g., twinning, absorption effects).

- Validating against spectroscopic data to confirm molecular connectivity .

Q. How can kinetic studies and isotopic labeling elucidate reaction mechanisms involving this compound?

- Methodological Answer :

- Kinetic Profiling : Monitor reaction rates under varying temperatures/concentrations to determine rate laws (e.g., pseudo-first-order kinetics for nucleophilic substitutions).

- Isotopic Labeling : Introduce O or H at the ester group to track hydrolysis pathways via mass spectrometry .

- Computational Mapping : Transition state optimization using DFT identifies key intermediates and activation barriers .

Q. What challenges arise when using this compound as a synthon for spiro or heterocyclic compounds?

- Methodological Answer : Challenges include:

- Regioselectivity : Competing reaction pathways (e.g., Michael vs. aldol additions) require steric directing groups or Lewis acid catalysts.

- Steric Hindrance : Bulky substituents on the thiophene ring limit cyclization efficiency. Solutions involve microwave-assisted synthesis to enhance reaction rates .

Q. How do steric and electronic effects influence the catalytic applications of this compound in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The electron-deficient thiophene ring stabilizes metal catalysts (e.g., Pd) during Suzuki couplings. Hammett substituent constants (σ) correlate with reaction yields.

- Steric Effects : Substituents at the 4-position hinder catalyst accessibility. Computational modeling (e.g., molecular docking) optimizes ligand-catalyst interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。